![molecular formula C11H16ClN3S B2429107 [1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride CAS No. 1170836-17-5](/img/structure/B2429107.png)

[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride” is a benzimidazole derivative . Its CAS Number is 1170836-17-5 and its molecular weight is 257.79 . It is a solid substance .

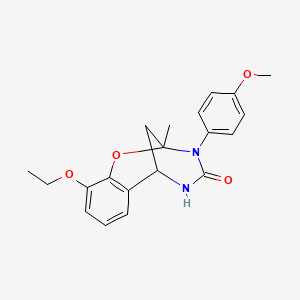

Molecular Structure Analysis

The molecular formula of “[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride” is C11H16ClN3S . The InChI code is 1S/C11H15N3S.ClH/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11;/h2-5,8H,6-7,12H2,1H3,(H,13,14);1H .Physical And Chemical Properties Analysis

“[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride” is a solid substance . It has a molecular weight of 257.79 . The storage temperature is room temperature .科学的研究の応用

Antiparasitic Activity

- In Vitro Anthelmintic Activity : In laboratory studies, this compound outperformed clinically used anthelmintic drugs such as albendazole and ivermectin. Notably, compounds 5b and 5d effectively killed the total parasitic larvae after 24 hours of incubation .

Antioxidant Properties

The same compound also exhibits antioxidant properties, which are crucial for combating oxidative stress. Here’s what we know:

- Radical Scavenging Ability : In vitro experiments revealed that the 2,3- and 3,4-dihydroxy hydrazones (specifically compounds 5b and 5d) were highly effective radical scavengers. They demonstrated activity against stable free radicals (DPPH and ABTS) and protected biologically relevant molecules (lecithin and deoxyribose) from iron-induced oxidative damage .

Synthetic Methodology

Apart from its biological activities, researchers have developed a versatile synthetic method for 1-(1H-benzimidazol-2-yl)-3-(methylthio)propylamine hydrochloride . This method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine, making it accessible and cost-effective .

Potential Pharmacophore

While not directly studied for pharmacological applications, related benzimidazole derivatives have shown promise. For instance, 1-(1H-benzimidazol-2-yl)-3-(substituted)-2-propen-1-one analogues were synthesized and evaluated for anticancer activity against human liver carcinoma cells (HEPG2) and rat adrenal medulla cells (PC12) .

作用機序

Target of Action

Benzimidazole derivatives have been reported to possess broad-spectrum pharmacological properties . They are known to interact with various biological targets, including enzymes, receptors, and proteins, depending on their chemical structure and functional groups .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . The specific interaction depends on the chemical structure of the derivative and the nature of the target.

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their targets . For instance, some benzimidazole derivatives have shown antiparasitic activity, suggesting they may interfere with biochemical pathways essential for parasite survival .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent bioavailability, safety, and stability profiles . These properties are crucial for the compound’s effectiveness as a therapeutic agent.

Result of Action

Benzimidazole derivatives have been reported to exert a wide range of biological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific effects depend on the compound’s mode of action and the nature of its targets.

特性

IUPAC Name |

1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3S.ClH/c1-15-7-6-8(12)11-13-9-4-2-3-5-10(9)14-11;/h2-5,8H,6-7,12H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOZSQOAJJKVGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2429025.png)

![Ethyl 4-[4-[(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2429026.png)

![5-methyl-1-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2429028.png)

![5-Chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2429032.png)

![Tert-butyl {[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}methylcarbamate](/img/structure/B2429033.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/no-structure.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2429038.png)

![N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2429044.png)

![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-(3-methylbutyl)nicotinamide](/img/structure/B2429046.png)